molecular formula C9H19NOS B14529095 S-Ethyl tert-butyl(ethyl)carbamothioate CAS No. 62603-58-1

S-Ethyl tert-butyl(ethyl)carbamothioate

Cat. No.: B14529095
CAS No.: 62603-58-1
M. Wt: 189.32 g/mol
InChI Key: DVRKBVYYDZZAHP-UHFFFAOYSA-N
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Description

S-Ethyl tert-butyl(ethyl)carbamothioate is a thiocarbamate derivative characterized by an S-ethyl group attached to a carbamothioate backbone, with tert-butyl and ethyl substituents on the nitrogen atom. Thiocarbamates of this class are typically synthesized via alkylation reactions involving thiocyanate precursors or nucleophilic substitution under acidic conditions . Their applications span agrochemicals (e.g., herbicides, fungicides) and synthetic intermediates for nitrogen-containing compounds .

Properties

CAS No.

62603-58-1

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

S-ethyl N-tert-butyl-N-ethylcarbamothioate

InChI

InChI=1S/C9H19NOS/c1-6-10(9(3,4)5)8(11)12-7-2/h6-7H2,1-5H3

InChI Key

DVRKBVYYDZZAHP-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)SCC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl tert-butyl(ethyl)carbamothioate typically involves the reaction of tert-butyl isocyanate with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the mercaptan on the isocyanate group. The reaction is usually conducted at room temperature to avoid decomposition of the reactants and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where tert-butyl isocyanate and ethyl mercaptan are continuously fed into the system along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl tert-butyl(ethyl)carbamothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often performed in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted carbamothioates.

Scientific Research Applications

S-Ethyl tert-butyl(ethyl)carbamothioate has several applications in scientific research:

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active thiol-containing drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Ethyl tert-butyl(ethyl)carbamothioate involves the interaction of the carbamothioate group with biological targets. The sulfur atom in the carbamothioate group can form strong bonds with metal ions and thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocarbamates with S-ethyl and varying N-substituents exhibit distinct physicochemical properties, reactivity, and biological activity. Below is a comparative analysis based on structural analogs:

Table 1: Key Properties of S-Ethyl Carbamothioate Derivatives

Compound Name Molecular Formula Substituents Primary Use Stability/Degradation Notes
S-Ethyl dipropyl carbamothioate (EPTC) C₉H₁₉NOS Dipropyl Herbicide Rapid soil degradation; influenced by prior pesticide use
S-Ethyl bis(2-methylpropyl)carbamothioate (butylate) C₁₁H₂₃NOS Bis(2-methylpropyl) Herbicide Metabolites persist in soil; slower degradation than EPTC
S-Ethyl (adamantan-1-yl)carbamothioate C₁₃H₂₁NOS Adamantyl Synthetic intermediate Thermolysis yields isocyanate; milder conditions than S-methyl analogs
S-Ethyl (3-dimethylaminopropyl)carbamothioate (prothiocarb) C₈H₁₈N₂OS·HCl 3-Dimethylaminopropyl Fungicide Hydrochloride salt enhances solubility; systemic activity
S-Methyl (adamantan-1-yl)carbamothioate C₁₂H₁₉NOS Adamantyl, S-methyl Synthetic intermediate Requires harsher thermolysis than S-ethyl analog

Key Findings:

Thermal Stability : S-Ethyl carbamothioates generally decompose under milder conditions compared to S-methyl analogs. For example, S-ethyl (adamantan-1-yl)carbamothioate thermolyses at lower temperatures to form isocyanates, whereas the S-methyl variant demands higher energy .

Environmental Persistence : EPTC and butylate degrade in soil, but degradation rates depend on prior pesticide applications. Butylate metabolites persist longer, suggesting N-substituent bulkiness influences environmental half-life .

Synthetic Utility: In glycosylation reactions, S-ethyl thioglycosides exhibit reactivity comparable to TIDA-tagged donors, implying that the S-ethyl group balances stability and reactivity in synthetic pathways .

Biological Activity: Prothiocarb’s dimethylaminopropyl substituent confers fungicidal properties, whereas dipropyl or adamantyl groups in EPTC and adamantane derivatives prioritize herbicidal or intermediate roles, respectively .

Research Findings and Mechanistic Insights

  • Alkylation Sensitivity: Minor changes in alkylation conditions (e.g., timing of ethyl bromide addition, tautomerism in basic media) can lead to diverse products (S-, N-, or O-alkylation), highlighting the need for precise control in synthesizing S-ethyl carbamothioates .
  • Structural Influence on Reactivity : Bulky N-substituents (e.g., adamantyl) hinder nucleophilic attack, whereas linear alkyl groups (e.g., dipropyl) enhance electrophilic reactivity in agrochemical applications .
  • Soil Interactions : EPTC and butylate degradation is accelerated by microbial activity, but repeated applications reduce degradation efficiency, suggesting adaptive microbial resistance .

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